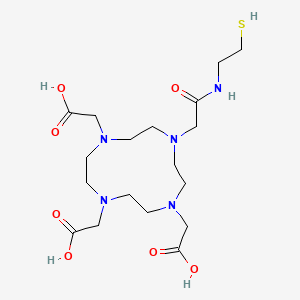

DOTA-Thiol

Beschreibung

Eigenschaften

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-oxo-2-(2-sulfanylethylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N5O7S/c24-15(19-1-10-31)11-20-2-4-21(12-16(25)26)6-8-23(14-18(29)30)9-7-22(5-3-20)13-17(27)28/h31H,1-14H2,(H,19,24)(H,25,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZAFKACIMRLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCS)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463215 | |

| Record name | 2,2',2''-(10-{2-Oxo-2-[(2-sulfanylethyl)amino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865470-67-3 | |

| Record name | 2,2',2''-(10-{2-Oxo-2-[(2-sulfanylethyl)amino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DOTA-Thiol: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth exploration of the bifunctional chelator DOTA-Thiol, covering its chemical structure, synthesis, and applications in the development of targeted radiopharmaceuticals.

Introduction

This compound, a bifunctional chelator, is a macrocyclic DOTA derivative designed for applications in tumor pretargeting and the development of radiopharmaceuticals.[1][2] Its structure incorporates the robust DOTA cage for stable chelation of various radionuclides and a reactive thiol group that allows for site-specific conjugation to biomolecules such as peptides and antibodies.[1][2] This guide provides a detailed overview of this compound's chemical properties, a plausible synthetic pathway, and key experimental protocols for its use in drug development.

Chemical Structure and Properties

This compound, systematically named 2,2',2''-(10-(2-((2-mercaptoethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, possesses a unique architecture that combines the powerful chelating ability of the DOTA macrocycle with the versatile reactivity of a thiol functional group. The core of the molecule is the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) cage, renowned for its high thermodynamic stability and kinetic inertness when complexed with a variety of metal ions, including medically relevant radionuclides like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).

Attached to one of the acetate (B1210297) arms of the DOTA macrocycle is a 2-mercaptoethylamino-2-oxoethyl linker. This linker terminates in a sulfhydryl (-SH) group, which is a potent nucleophile. This thiol group provides a reactive handle for covalent attachment to biomolecules through various conjugation strategies, most notably via reaction with maleimide-functionalized molecules to form a stable thioether bond.

The key chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,2',2''-(10-(2-((2-mercaptoethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | [3] |

| Molecular Formula | C₁₈H₃₃N₅O₇S | [3][4] |

| Molecular Weight | 463.55 g/mol | [3][4] |

| CAS Number | 865470-67-3 | [3] |

| SMILES | O=C(NCCS)CN1CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(O)=O)CC1 | [4] |

| Purity | >96% (as commercially available) | [4] |

Synthesis of this compound

A representative synthetic workflow is depicted below:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

The utility of this compound in drug development lies in its ability to be conjugated to targeting biomolecules and subsequently radiolabeled. Below are detailed, representative protocols for these key experimental procedures.

Conjugation of this compound to a Maleimide-Functionalized Peptide

This protocol describes the conjugation of this compound to a peptide containing a maleimide (B117702) group, a common strategy for site-specific modification.

Materials:

-

This compound

-

Maleimide-functionalized peptide

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of peptide disulfides)

Procedure:

-

Prepare Solutions:

-

Dissolve the maleimide-functionalized peptide in PBS to a final concentration of 1-5 mg/mL.

-

Dissolve this compound in DMSO to create a 10-20 mM stock solution.

-

-

(Optional) Peptide Reduction: If the peptide contains disulfide bonds that need to be reduced to generate a free thiol for other purposes, or if the maleimide is to be reacted with a reduced cysteine on the peptide, treat the peptide solution with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the this compound stock solution to the peptide solution. The final DMSO concentration should be kept below 10% (v/v) to avoid peptide precipitation.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Purification:

-

Purify the DOTA-peptide conjugate from unreacted this compound and other small molecules using a desalting SEC column equilibrated with an appropriate buffer (e.g., PBS or ammonium (B1175870) acetate).

-

Collect fractions and analyze by HPLC and mass spectrometry to confirm conjugation and purity.

-

Radiolabeling of DOTA-Peptide Conjugate with Gallium-68

This protocol outlines the radiolabeling of a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga), a common positron-emitting radionuclide for PET imaging.

Materials:

-

DOTA-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.05 M HCl for elution

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile water for injection

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.

-

Reaction Setup:

-

In a sterile reaction vial, add 20-50 µg of the DOTA-peptide conjugate dissolved in sterile water.

-

Add sodium acetate buffer to adjust the pH of the reaction mixture to 4.0-4.5.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

-

Labeling Reaction:

-

Incubate the reaction vial at 90-95°C for 5-10 minutes.

-

-

Quality Control:

-

After cooling to room temperature, determine the radiochemical purity of the ⁶⁸Ga-DOTA-peptide by radio-TLC or radio-HPLC. A radiochemical purity of >95% is typically required for in vivo applications.

-

-

Purification (if necessary): If the radiochemical purity is below the required threshold, the product can be purified using a C18 Sep-Pak cartridge.

Signaling Pathways and Logical Relationships

The application of this compound in targeted radionuclide therapy involves a series of logical steps from conjugation to cellular interaction.

Caption: Logical workflow of targeted radionuclide therapy using a this compound based conjugate.

Quantitative Data

The performance of DOTA-based radiopharmaceuticals is critically dependent on factors such as conjugation efficiency, radiolabeling yield, and the stability of the final product. The following tables summarize representative quantitative data found in the literature for DOTA-derivatives.

Table 1: Radiolabeling Yields of DOTA-Maleimide Conjugates with ⁶⁸Ga

| Biomolecule | Radiolabeling Yield (%) | Reference(s) |

| Bovine Serum Albumin (BSA) | 20 | [5] |

| Folic Acid (FA) | 85 | [5] |

| Cyclic RGD Peptide | 90 | [5] |

Table 2: In Vitro Stability of Radiolabeled DOTA-Conjugates

| Conjugate | Condition | Stability after 24h (%) | Reference(s) |

| ⁸⁹Zr-DFO-PODS-huA33 | Human Serum | >95 | [6] |

| ⁸⁹Zr-DFO-mal-huA33 | Human Serum | ~75 | [6] |

| ¹⁷⁷Lu-MCP-AuNP | Human Plasma | >90 | [7] |

Conclusion

This compound is a valuable bifunctional chelator for the development of targeted radiopharmaceuticals. Its robust DOTA core ensures stable radionuclide chelation, while the terminal thiol group allows for versatile and site-specific conjugation to a wide range of biomolecules. The experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to utilize this compound in the creation of novel diagnostic and therapeutic agents for oncology and other disease areas. Further research into optimizing conjugation and radiolabeling conditions will continue to enhance the utility of this important molecule in advancing nuclear medicine.

References

- 1. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. investigacion.unirioja.es [investigacion.unirioja.es]

- 6. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Bioconjugation: A Technical Guide to the DOTA-Thiol Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a pivotal technique in the advancement of targeted therapeutics and diagnostics. Among the arsenal (B13267) of bioconjugation strategies, the reaction between a thiol group and a maleimide-functionalized chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), represents a cornerstone for its high selectivity and efficiency under mild conditions. This in-depth technical guide elucidates the core mechanism of DOTA-thiol bioconjugation, provides detailed experimental protocols, presents quantitative data for practical application, and visualizes the intricate workflows and pathways involved.

The Core Chemistry: A Thiol-Maleimide Michael Addition

The fundamental principle governing this compound bioconjugation is the Michael addition reaction. In this process, a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide, acts as a nucleophile. It attacks one of the electron-deficient carbon atoms of the carbon-carbon double bond in the maleimide (B117702) ring of a DOTA-maleimide derivative. This reaction results in the formation of a stable, covalent thioether bond, effectively linking the DOTA chelator to the biomolecule.[1][2]

This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring specific modification of cysteine residues.[3]

Quantitative Data Summary

The efficiency and outcome of this compound bioconjugation are influenced by several factors. The following tables summarize key quantitative data derived from various studies.

Table 1: Influence of Reactant Molar Ratio on DOTA Conjugation

| Chelator | Biomolecule | Molar Ratio (Chelator:Biomolecule) | Average Chelators per Biomolecule (DAR) | Reference |

| p-SCN-Bn-DOTA | Rituximab (BioSim) | 10:1 | 1-1.5 | [4] |

| p-SCN-Bn-DOTA | Rituximab (BioSim) | 50:1 | 4.25 ± 1.04 | [4] |

| p-SCN-Bn-NOTA | sdAb A1-His | 20:1 | 0.4 | [5] |

| p-SCN-Bn-DOTA | sdAb A1-His | 20:1 | 0.4 | [5] |

| p-SCN-Bn-NOTA | sdAb A1-His | 50:1 | 0.7 | [5] |

| p-SCN-Bn-DOTA | sdAb A1-His | 50:1 | 1.1 | [5] |

Table 2: Stability of Maleimide-Thiol Conjugates

| Conjugate Type | Condition | Half-life (t1/2) | Observation | Reference |

| N-alkyl maleimide MMAE | Mouse Serum (37°C) | - | Loss of potency | [6] |

| N-phenyl maleimide MMAE | Mouse Serum (37°C) | > 1 week | Retained potency | [6] |

| Maleamic methyl ester-based ADC | Albumin solution (37°C) | - | ~3.8% payload shedding after 14 days | [7] |

| Conventional maleimide-based ADC | NAC solution | - | Significant payload loss | [7] |

Experimental Protocols

This section provides detailed methodologies for the key steps in this compound bioconjugation.

Antibody Reduction (Exposing Thiol Groups)

For antibodies, the cysteine residues involved in interchain disulfide bonds are the primary targets for conjugation. These bonds must first be reduced to free the thiol groups.

Materials:

-

Antibody solution (1-10 mg/mL in a degassed, thiol-free buffer, e.g., PBS, Tris, or HEPES at pH 7.0-7.5)[8]

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water, freshly prepared)[1]

-

Inert gas (Nitrogen or Argon)

Protocol:

-

Prepare the antibody solution to the desired concentration in the reaction buffer.

-

Add a 10- to 100-fold molar excess of TCEP solution to the antibody solution.[8]

-

Flush the reaction vial with an inert gas to prevent re-oxidation of the thiols.[9]

-

Incubate the mixture for 20-30 minutes at room temperature.[8]

-

If not proceeding immediately to conjugation, the excess TCEP should be removed via a desalting column or spin filtration.[]

DOTA-Maleimide Conjugation

Materials:

-

Reduced antibody solution from the previous step.

-

DOTA-maleimide derivative (e.g., DOTA-PEG-Maleimide) dissolved in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 1-10 mg/mL.[11]

-

Reaction buffer (as used in the reduction step).

Protocol:

-

To the reduced antibody solution, add the DOTA-maleimide stock solution to achieve the desired molar excess (typically 10-20 fold).[8]

-

Gently mix the reaction solution.

-

Flush the vial with inert gas, seal it, and protect it from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C with gentle rocking.[8][9]

Purification of the DOTA-Antibody Conjugate

Purification is crucial to remove unreacted DOTA-maleimide and other small molecules.

Materials:

-

Conjugation reaction mixture.

-

Size exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or a centrifugal concentrator with an appropriate molecular weight cutoff (MWCO).[9]

-

Elution buffer (e.g., PBS).

Protocol (using SEC):

-

Equilibrate the SEC column with the elution buffer according to the manufacturer's instructions.

-

Carefully load the conjugation reaction mixture onto the column.

-

Elute the DOTA-antibody conjugate with the elution buffer. The conjugate will elute in the void volume, while smaller molecules will be retained.

-

Collect the fractions containing the purified conjugate. The protein-containing fractions can be identified by measuring absorbance at 280 nm.

Characterization of the Conjugate

3.4.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an antibody-drug conjugate. It can be determined using UV-Vis spectrophotometry, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[12][]

Protocol (using UV-Vis):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the DOTA-maleimide derivative if it has a chromophore (A_max).

-

Calculate the concentration of the antibody and the DOTA moiety using the Beer-Lambert law and their respective extinction coefficients.[]

-

The DAR is the molar ratio of the DOTA moiety to the antibody.

Protocol (using Mass Spectrometry):

-

Analyze the intact or reduced (light and heavy chain) conjugate by LC-MS.

-

Deconvolute the mass spectra to determine the masses of the unconjugated antibody and the antibody conjugated with different numbers of DOTA molecules.

-

The DAR is calculated as the weighted average of the different drug-loaded species.[12]

3.4.2. Stability Assessment

Protocol:

-

Incubate the purified DOTA-antibody conjugate in a relevant biological medium (e.g., human serum) at 37°C.[6]

-

At various time points, take aliquots of the mixture.

-

Analyze the aliquots by a suitable method (e.g., HPLC, ELISA) to quantify the amount of intact conjugate remaining.

-

Plot the percentage of intact conjugate versus time to determine the stability profile and half-life.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the stability challenges associated with maleimide-thiol conjugates.

Conclusion

The this compound bioconjugation method, centered around the maleimide-thiol Michael addition, remains a powerful and widely utilized technique in the development of targeted radiopharmaceuticals. Its high selectivity and efficiency make it an invaluable tool for researchers. However, a thorough understanding of the reaction mechanism, critical parameters, potential instability of the resulting conjugate, and appropriate characterization methods is paramount for the successful development of safe and effective bioconjugates. As the field evolves, novel thiol-reactive chemistries offering enhanced stability are emerging, providing exciting new avenues for the next generation of targeted therapies and diagnostics.

References

- 1. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kinampark.com [kinampark.com]

- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. broadpharm.com [broadpharm.com]

- 11. www-pub.iaea.org [www-pub.iaea.org]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide on the Core Properties of DOTA-Thiol Chelators

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DOTA-Thiol chelator system represents a cornerstone in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. This guide provides a comprehensive overview of the fundamental properties of DOTA-based chelators functionalized for conjugation to thiol-containing biomolecules. Key aspects covered include the principles of thiol-reactive conjugation, detailed experimental protocols for bioconjugation and radiolabeling with common medical radionuclides such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), and a summary of the stability and in vivo performance of the resulting radioimmunoconjugates. This document is intended to serve as a technical resource for researchers and professionals in the field of nuclear medicine and drug development, facilitating the advancement of novel targeted radiopharmaceuticals.

Introduction to this compound Chelators

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly versatile and widely used macrocyclic chelator in nuclear medicine.[1] Its robust coordination chemistry allows for the stable complexation of a variety of trivalent radiometals, including ⁶⁸Ga for Positron Emission Tomography (PET) imaging and therapeutic radionuclides like ¹⁷⁷Lu and ⁹⁰Y.[2][3][4] The "this compound" concept refers to bifunctional DOTA derivatives that incorporate a thiol-reactive functional group, enabling site-specific conjugation to sulfhydryl (-SH) groups on biomolecules such as peptides and antibodies.[5]

The most prevalent thiol-reactive moiety is the maleimide (B117702) group, which reacts with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[6][7] This specific reactivity allows for the controlled attachment of the DOTA chelator to cysteine residues or engineered thiols on a biomolecule, preserving the biological activity of the targeting vector.[5]

Thiol-Reactive Conjugation Chemistry

The primary mechanism for this compound conjugation is the Michael addition reaction between the maleimide group on the DOTA derivative and a sulfhydryl group on the biomolecule.[6] However, a critical consideration is the potential for in vivo instability of the resulting succinimidyl thioether linkage, which can undergo a retro-Michael reaction.[2][8] This can lead to the release of the radiolabeled chelator from the targeting molecule, potentially causing off-target radiation exposure.[8] To address this, more stable thiol-reactive linkers, such as phenyloxadiazolyl methyl sulfones (PODS), have been developed.[9][10]

Quantitative Data Summary

Stability Constants of DOTA Complexes

The thermodynamic stability of the radiometal-DOTA complex is crucial for preventing the release of the radionuclide in vivo. The stability constant (log K) is a measure of this stability.

| Radionuclide | log K with DOTA | Reference(s) |

| Gallium-68 (⁶⁸Ga) | 26.05 | [11] |

| Lutetium-177 (¹⁷⁷Lu) | ~24 | [8] |

| Yttrium-90 (⁹⁰Y) | 24.3 | [12] |

Radiolabeling and Stability of this compound Conjugates

The following tables summarize key quantitative data for the radiolabeling and stability of representative this compound conjugated biomolecules.

Table 2a: ⁶⁸Ga-DOTA-Peptide (RGD) Radiolabeling and Stability

| Parameter | Value | Conditions | Reference(s) |

| Radiochemical Yield | >95% | 2.5 µM precursor, 90°C, 5 min | [13] |

| Specific Activity | 8.7 ± 1.1 GBq/µmol | Generator-produced ⁶⁸Ga | [1] |

| In Vitro Serum Stability | >90% | 4 hours post-preparation | [14] |

Table 2b: ¹⁷⁷Lu-DOTA-Antibody (Trastuzumab) Radiolabeling and Stability

| Parameter | Value | Conditions | Reference(s) |

| Radiochemical Yield | >95% | 30 min incubation | [15] |

| Specific Activity | 37.7 ± 10.1 mCi/mg | - | [16] |

| In Vitro Serum Stability | Stable for at least 48 hours | 37°C in human plasma | [17] |

| In Vivo Stability | Effective half-life of 106.25 ± 22.14 hours | In breast cancer patients | [10] |

Biodistribution Data

Biodistribution studies are essential for evaluating the tumor-targeting efficacy and off-target accumulation of radiopharmaceuticals. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 3a: Biodistribution of ⁶⁸Ga-DOTA-RGD in Tumor-Bearing Mice (1 hour post-injection)

| Organ | %ID/g (Mean ± SD) | Reference(s) |

| Blood | 0.22 ± 0.06 | [18] |

| Liver | 0.32 ± 0.04 | [18] |

| Kidneys | 1.48 ± 0.21 | [18] |

| Tumor (αvβ3-positive) | 2.9 ± 0.3 | [18] |

| Muscle | 0.11 ± 0.02 | [18] |

Table 3b: Biodistribution of ¹⁷⁷Lu-DOTA-Trastuzumab in Tumor-Bearing Mice

| Organ | %ID/g (Time point) | Reference(s) |

| Blood | 13.72 ± 0.79 (48 h) | [16] |

| Liver | 7.80 ± 2.52 (24 h) | [16] |

| Spleen | 5.0 ± 1.7 (ex vivo) | [10] |

| Tumor (HER2-positive) | 24.70 ± 10.29 (96 h) | [16] |

Experimental Protocols

Synthesis of DOTA-Maleimide

While several DOTA-maleimide derivatives are commercially available, a general synthetic approach involves the coupling of a DOTA derivative with a maleimide-containing linker. For example, DOTA can be coupled to L-cysteine, followed by reaction with a homobifunctional maleimide reagent.[5] A more direct approach involves the solid-phase synthesis of DOTA directly onto a peptide, followed by functionalization.[19]

Conjugation of DOTA-Maleimide to a Thiolated Biomolecule (General Protocol)

This protocol is a generalized procedure for conjugating a maleimide-activated DOTA chelator to a protein or peptide containing free sulfhydryl groups.

-

Reduction of Disulfides (if necessary):

-

Dissolve the biomolecule (1-10 mg/mL) in a degassed buffer (e.g., PBS, HEPES, pH 7.0-7.5).[20]

-

Add a 10-100 fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).[20]

-

Incubate at room temperature for 20-30 minutes.[20]

-

If using DTT (dithiothreitol), remove excess DTT by size-exclusion chromatography or dialysis prior to conjugation.[20]

-

-

Conjugation Reaction:

-

Prepare a stock solution of DOTA-maleimide (e.g., 10 mM in DMSO).[20]

-

Add the DOTA-maleimide solution to the reduced biomolecule solution at a molar ratio typically between 10:1 and 20:1 (chelator:biomolecule). This ratio may need to be optimized.[20]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.[21]

-

-

Purification:

-

Remove unreacted DOTA-maleimide and other small molecules by size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis.[22]

-

The purified DOTA-biomolecule conjugate can be characterized by mass spectrometry to determine the number of DOTA molecules conjugated per biomolecule.

-

Radiolabeling of DOTA-Biomolecule Conjugate with ⁶⁸Ga (General Protocol)

This protocol outlines a typical procedure for radiolabeling a DOTA-conjugated peptide with ⁶⁸Ga.

-

Preparation:

-

Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl. The eluate may be further purified and concentrated using a cation-exchange cartridge.[23]

-

In a reaction vial, add the DOTA-peptide conjugate (typically 5-20 µg) dissolved in water.[24]

-

Add a suitable buffer, such as 1 M sodium acetate, to adjust the pH to 3.5-4.5.[11][23]

-

-

Radiolabeling Reaction:

-

Quality Control:

Radiolabeling of DOTA-Biomolecule Conjugate with ¹⁷⁷Lu (General Protocol)

This protocol provides a general method for radiolabeling a DOTA-conjugated antibody with ¹⁷⁷Lu.

-

Preparation:

-

In a sterile reaction vial, add the DOTA-antibody conjugate (e.g., 0.5 mg).[15]

-

Add a suitable buffer, such as 0.2 M HEPES or 0.5 M ammonium (B1175870) acetate, to maintain a pH of approximately 5.0-5.6.[22][25]

-

Add a sterile solution of ¹⁷⁷LuCl₃.[22]

-

-

Radiolabeling Reaction:

-

Purification and Quality Control:

-

Purify the ¹⁷⁷Lu-DOTA-antibody from unchelated ¹⁷⁷Lu using size-exclusion chromatography (e.g., PD-10 column).[22]

-

Determine the radiochemical purity using radio-iTLC or radio-HPLC. An RCP of >95% is generally required.[22]

-

Assess the in vitro stability of the final product in human serum at 37°C for several days.[17]

-

Applications and Future Perspectives

This compound chelators are integral to the development of a wide range of targeted radiopharmaceuticals. The ability to conjugate these chelators to various biomolecules, including peptides, antibodies, and their fragments, has enabled the creation of highly specific probes for imaging and therapy of various cancers.

Future research in this field will likely focus on the development of novel thiol-reactive groups with enhanced in vivo stability to overcome the limitations of maleimide chemistry. Additionally, the optimization of radiolabeling procedures for sensitive biomolecules and the exploration of new theranostic radionuclide pairs will continue to drive innovation in personalized medicine. The robust and versatile nature of the this compound platform ensures its continued importance in advancing the field of nuclear medicine.

References

- 1. 68Ga-DOTA-RGD peptide: biodistribution and binding into atherosclerotic plaques in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of single vial kits for preparation of (68)Ga-labelled peptides for PET imaging of neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Maleimidocysteineamido-DOTA derivatives: new reagents for radiometal chelate conjugation to antibody sulfhydryl groups undergo pH-dependent cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unife.it [iris.unife.it]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Formulation and clinical translation of [177Lu]Lu-trastuzumab for radioimmunotheranostics of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 68Ga-Based Radiopharmaceuticals: Production and Application Relationship | MDPI [mdpi.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Core Concepts: Understanding DOTA-Thiol Chemistry

An In-depth Technical Guide to DOTA-Thiol Chemistry for Radiolabeling

For researchers, scientists, and drug development professionals, the precise attachment of radiometals to targeting biomolecules is a cornerstone of creating effective radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The this compound conjugation strategy represents a robust and widely adopted method for achieving site-specific radiolabeling of peptides, antibodies, and other vectors. This guide provides a foundational understanding of this compound chemistry, detailed experimental protocols for beginners, and a summary of key performance data.

At its core, the this compound methodology involves two key components:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to form exceptionally stable complexes with a wide range of trivalent radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[1][2] This high stability is critical to prevent the release of the radionuclide in vivo, which would lead to off-target toxicity.[1][3]

-

Thiol Group (-SH): The thiol group, typically found in the amino acid cysteine, provides a reactive handle for highly specific "click" chemistry reactions. By engineering a cysteine residue into a peptide or reducing native disulfide bonds in an antibody, a specific conjugation site can be created.[4]

A bifunctional DOTA derivative, one that has the DOTA cage on one end and a thiol-reactive group (like a maleimide) on the other, serves as the linker. This allows for the covalent attachment of the DOTA chelator to the biomolecule of interest.[4][5]

The primary advantage of this site-specific conjugation is the production of a homogeneous product, where the chelator is attached at a defined location on the biomolecule. This is in contrast to less specific methods (e.g., targeting lysine (B10760008) residues), which can result in a heterogeneous mixture of products with variable biological properties.

Experimental Design: Conjugation and Radiolabeling Workflows

There are two primary strategies for synthesizing a this compound radiolabeled biomolecule. The choice often depends on the sensitivity of the biomolecule to the conditions required for radiolabeling (e.g., heat).

Strategy 1: Pre-labeling Conjugation

This approach involves first radiolabeling the DOTA-maleimide chelator with the desired radionuclide, followed by conjugation to the thiol-containing biomolecule under milder conditions. This is particularly useful for biomolecules that may be damaged by the harsher conditions (e.g., high heat) often required for efficient radiolabeling.[5]

Strategy 2: Post-labeling Conjugation

The more traditional approach involves first conjugating the DOTA-maleimide to the biomolecule. The resulting DOTA-biomolecule conjugate is then purified and subsequently radiolabeled. This method is suitable for biomolecules that are stable under the required radiolabeling conditions.

Detailed Experimental Protocols

The following protocols provide a starting point for beginners. Optimization may be required based on the specific biomolecule and radionuclide used.

Protocol 1: Reduction of Antibody and Conjugation with DOTA-Maleimide

This protocol describes the initial step of the post-labeling strategy for an antibody like Trastuzumab.

-

Antibody Preparation: In a low protein binding microcentrifuge tube, dilute the stock antibody solution (e.g., to 1 mg) with phosphate-buffered saline (PBS, pH 7.4).[4]

-

Reduction of Disulfide Bonds: Add a 10-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) from a freshly prepared 10 mM stock solution in water. Incubate for a defined period (e.g., 60 minutes) at 37°C to reduce the interchain disulfide bonds and expose the free thiol groups.

-

Conjugation: Prepare a solution of the thiol-reactive DOTA derivative (e.g., DOTA-maleimide) in a suitable solvent like DMSO. Add a 10-fold molar excess of the DOTA derivative to the reduced antibody solution.[4]

-

Incubation: Gently mix and incubate the reaction mixture for 1-2 hours at room temperature or 37°C.

-

Purification: Remove unreacted DOTA-maleimide and TCEP by purifying the DOTA-antibody conjugate. This is typically done using size exclusion chromatography (e.g., a PD-10 desalting column) or reverse-phase HPLC.[4]

Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol is for labeling a DOTA-conjugated peptide or antibody.

-

Generator Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions. Often, the initial fraction of the eluate with the highest radioactivity is used.[6][7]

-

Post-processing (Optional but Recommended): To concentrate the ⁶⁸Ga and remove metallic impurities, the eluate can be passed through a cation exchange cartridge. The ⁶⁸Ga is then eluted from the cartridge using an acidified 5 M NaCl solution.[7][8]

-

Reaction Setup: In a sterile reaction vial, add the DOTA-conjugated biomolecule (typically 10-50 µg). Add a suitable buffer, such as sodium acetate (B1210297) (0.1 M to 2.5 M), to bring the final reaction pH to between 3.5 and 5.5.[5][9]

-

Labeling Reaction: Add the ⁶⁸GaCl₃ solution to the vial. Vortex gently and incubate the mixture at 95°C for 10-15 minutes.[5][9]

-

Purification/Quenching: After incubation, cool the reaction vial to room temperature. The reaction can be quenched by adding a solution of DTPA. For clinical use, the final product is typically purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and hydrophilic impurities.[10]

-

Final Formulation: Elute the purified radiopharmaceutical from the C18 cartridge with an ethanol/water mixture, and then formulate in saline or PBS for injection.

Protocol 3: Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

This protocol outlines the typical procedure for labeling with the therapeutic radionuclide ¹⁷⁷Lu.

-

Reaction Setup: In a sterile, conical vial, combine the DOTA-conjugated biomolecule (e.g., 30 µg of PSMA-ALB-56) with a suitable buffer, such as 0.1 M sodium acetate.[11]

-

Add Antioxidant: To prevent radiolysis (damage to the molecule from the radiation), add an antioxidant such as L-methionine or gentisic acid.[11][12]

-

Add Radionuclide: Add the required activity of ¹⁷⁷LuCl₃ (in 0.04 M HCl) to the reaction mixture. Ensure the final pH is between 4.0 and 5.5.

-

Labeling Reaction: Incubate the reaction mixture at 90-95°C for 15-30 minutes.[11][13]

-

Quality Control: After cooling, perform quality control to determine the radiochemical purity. For many ¹⁷⁷Lu-DOTA preparations with high efficiency, further purification may not be necessary.[11]

Protocol 4: Quality Control

It is essential to assess the purity of the final product before in vitro or in vivo use.

-

Radio-TLC (Thin-Layer Chromatography): This is a rapid method to separate the radiolabeled conjugate from free, unchelated radionuclide. A small spot of the reaction mixture is placed on an iTLC strip, which is then developed in a suitable mobile phase (e.g., 1 M ammonium (B1175870) acetate:methanol 1:1). The free radionuclide typically stays at the origin (Rf = 0-0.1), while the labeled conjugate moves with the solvent front.[8]

-

Radio-HPLC (High-Performance Liquid Chromatography): Radio-HPLC provides a more detailed analysis of the product, capable of separating the desired product from free radionuclide and other radiolabeled impurities. It is the gold standard for determining radiochemical purity.[14]

Quantitative Data and Performance Metrics

The efficiency and stability of this compound radiopharmaceuticals are critical for their successful application. The following tables summarize typical performance data from the literature.

Table 1: Representative Radiolabeling Conditions and Efficiency

| Radionuclide | DOTA-Conjugate | Precursor Amount | Temp. (°C) | Time (min) | pH | Radiochemical Purity (RCP) | Reference(s) |

| ⁶⁸Ga | DOTA-MAL | 50 µg | 95 | 10 | 5.5 | >95% | [5] |

| ⁶⁸Ga | DOTA-[Thi⁸, Met(O₂)¹¹]SP | 50 µg | 95 | 15 | 3.5-4.0 | 93 ± 2% | [9] |

| ¹⁷⁷Lu | DOTA-Rituximab | 2.0 mg | 37 | 60 | ~7.0 | 98-100% | [15] |

| ¹⁷⁷Lu | DOTA-E[c(RGDfK)]₂ | ~2:1 ligand:metal | 90 | 30 | ~5.5 | 98.2 ± 0.7% | [13] |

| ¹⁷⁷Lu | DOTA-PSMA-ALB-56 | 30 µg | 95 | 15 | ~4.5 | >97% | [11] |

| ⁹⁰Y | DOTA-Rituximab | 2.0 mg | 37 | 60 | ~7.0 | 98-100% | [15] |

Table 2: In Vitro and In Vivo Stability of DOTA-Radioconjugates

| Radioconjugate | Condition | Time Point | Stability (% Intact) | Reference(s) |

| ¹⁷⁷Lu-DOTA-TATE | Human Plasma | 24 h | >97% | [16] |

| ¹⁷⁷Lu-DOTA-TATE | Acetate Buffer | 312 h | 91.4% | [16] |

| ¹⁷⁷Lu-DOTA-(SCN)-Rituximab | Human Serum | 48 h | Stable | [15] |

| ⁶⁷Ga-DOTA-Bn-TOC | Murine Plasma | 1 h | ~95% | [17] |

| ¹⁷⁷Lu-MCP-AuNP (Thiol linked) | Human Plasma | Not specified | Most stable variant | [18] |

Table 3: Representative Biodistribution Data (%ID/g)

| Radioconjugate | Model | Time p.i. | Tumor | Blood | Liver | Kidneys | Reference(s) |

| ⁶⁸Ga-DOTA-RGD | MGC-803 Xenograft | 1 h | 3.13 ± 0.15 | - | - | - | [5] |

| ¹⁷⁷Lu-DOTA-Peptide 2 | C6 Tumor-bearing Rats | 4 h | 7.3 | Low | Low | High | [16] |

| ¹⁷⁷Lu-DOTA-(SCN)-Rituximab | Raji Xenograft | 72 h | 9.3 | 4.6 ± 1.1 | 11.2 ± 1.3 | 4.8 ± 0.8 | [15] |

| ¹⁷⁷Lu-DOTA-E[c(RGDfK)]₂ | Melanoma Xenograft | 30 min | 3.80 ± 0.55 | 1.81 ± 0.24 | 0.65 ± 0.11 | 15.2 ± 1.8 | [13] |

Conclusion

The this compound conjugation strategy provides a reliable and versatile platform for the development of targeted radiopharmaceuticals. For beginners, understanding the fundamental principles of DOTA chelation, site-specific thiol reactions, and the established protocols for radiolabeling and quality control is essential. By leveraging the data and methodologies presented in this guide, researchers can confidently embark on the synthesis and evaluation of novel radiolabeled biomolecules for advanced diagnostic imaging and radionuclide therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Portal [iro.uiowa.edu]

- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. barc.gov.in [barc.gov.in]

- 13. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. researchgate.net [researchgate.net]

- 17. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

DOTA-Thiol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

DOTA-Thiol (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid with a thiol-containing linker) is a bifunctional chelator integral to the development of targeted radiopharmaceuticals and other molecular imaging agents. Its utility stems from the robust DOTA cage, which securely complexes a variety of radiometals, and a reactive thiol group that allows for covalent attachment to targeting biomolecules. A thorough understanding of its solubility and stability is paramount for its effective handling, conjugation, and the overall performance of the final bioconjugate. This guide provides an in-depth overview of these critical characteristics.

Core Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₃N₅O₇S | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >95% |

Solubility Characteristics

The solubility of this compound is a crucial parameter for its use in aqueous buffers for bioconjugation and in organic solvents for storage and handling.

| Solvent | Solubility | Molar Concentration | Notes | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | 539.32 mM | May require ultrasonication. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic. | [1] |

| Water (H₂O) | ≥ 125 mg/mL | ≥ 269.66 mM | The saturation point is not fully characterized ("≥" indicates it is at least this soluble). For use in biological applications, it is recommended to filter-sterilize the aqueous solution through a 0.22 µm filter. | [1] |

Stability Profile

The stability of this compound is primarily influenced by the susceptibility of its thiol group to oxidation. This can lead to the formation of disulfide bonds, rendering the molecule inactive for its intended conjugation reactions. Several factors, including pH, temperature, and the presence of oxidizing agents, can affect its shelf-life in both solid and solution forms.

General Storage Recommendations

| Form | Temperature | Atmosphere | Duration | Notes |

| Solid (Powder) | -20°C | Desiccated | Up to 3 years | Protect from moisture and light. |

| In Solvent (Stock Solution) | -80°C | Inert gas (e.g., Argon, Nitrogen) | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| In Solvent (Stock Solution) | -20°C | Inert gas (e.g., Argon, Nitrogen) | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Factors Influencing Stability in Solution

-

Oxidation: The primary degradation pathway for this compound is the oxidation of the sulfhydryl group (-SH) to form a disulfide bond (-S-S-). This process is accelerated by the presence of oxygen and metal ions. Therefore, it is crucial to use degassed buffers and to store solutions under an inert atmosphere.

-

pH: The thiol group is more susceptible to oxidation at neutral to alkaline pH due to the increased formation of the more reactive thiolate anion (-S⁻). For enhanced stability in aqueous solutions, a slightly acidic pH is preferable.

-

Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Therefore, storing this compound solutions at low temperatures (-20°C or -80°C) is recommended to minimize degradation.

-

Presence of Reducing Agents: While this compound itself contains a reducing thiol group, the addition of other reducing agents is generally not recommended during storage as it can lead to mixed disulfides and complicate subsequent reactions.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Adapted from OECD 105 and USP <1236>)

This protocol outlines the shake-flask method, a common procedure for determining the aqueous solubility of a compound.[3][4][5][6][7][8][9][10][11][12]

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Materials:

-

This compound

-

Reagent-grade water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of water in a sealed flask. The excess solid should be visually apparent.

-

Equilibration: Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Centrifuge the sample at a high speed to ensure complete separation of the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV or a colorimetric assay like Ellman's reagent.[13][14][15][16]

-

Calculation: The determined concentration represents the aqueous solubility of this compound at the specified temperature.

Protocol for Assessing Stability in Solution

This protocol describes a method to evaluate the stability of this compound in a buffered solution over time by monitoring the concentration of the free thiol group.[17]

Objective: To determine the degradation rate of this compound under specific pH and temperature conditions.

Materials:

-

This compound

-

Aqueous buffers of desired pH (e.g., phosphate-buffered saline at pH 6.5, 7.4, and 8.5)

-

Temperature-controlled incubator or water bath

-

Ellman's reagent (DTNB)

-

UV-Vis spectrophotometer

-

HPLC system (optional, for a more detailed degradation profile)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.

-

Incubation: Aliquot the solution into multiple sealed vials and store them at the desired temperatures (e.g., 4°C, 25°C, 37°C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

-

Quantification of Free Thiol (Ellman's Assay):

-

To a known volume of the this compound solution, add a solution of Ellman's reagent (DTNB) in a phosphate (B84403) buffer (pH ~7-8).

-

Allow the reaction to proceed for a few minutes.

-

Measure the absorbance of the solution at 412 nm.

-

Calculate the concentration of free thiol groups based on a standard curve prepared with a known thiol-containing compound (e.g., cysteine).[18]

-

-

Data Analysis: Plot the percentage of remaining this compound (based on the free thiol concentration) against time for each pH and temperature condition. This will provide the degradation profile and allow for the calculation of the half-life under each condition.

Visualization of Workflows

This compound Bioconjugation Workflow

The following diagram illustrates a typical workflow for conjugating this compound to a biomolecule, such as an antibody, that has been engineered to contain or has had its native disulfides reduced to expose free thiol groups.

Caption: Workflow for the conjugation of this compound to a biomolecule.

Radiolabeling Workflow with DOTA-Conjugate

This diagram outlines the process of radiolabeling a DOTA-conjugated biomolecule for use in imaging or therapy.[19]

Caption: General workflow for radiolabeling a DOTA-biomolecule conjugate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DOTA-Thiol_TargetMol [targetmol.com]

- 3. store.astm.org [store.astm.org]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 5. filab.fr [filab.fr]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. oecd.org [oecd.org]

- 8. uspnf.com [uspnf.com]

- 9. biorelevant.com [biorelevant.com]

- 10. uspbpep.com [uspbpep.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Thiol-Reactive Group in DOTA-Maleimide Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practices governing the use of DOTA-maleimide constructs in bioconjugation. The focus is on the thiol-reactive maleimide (B117702) group, which is central to the site-specific attachment of the DOTA chelator to biomolecules such as antibodies, peptides, and proteins. This document will delve into the underlying chemistry, critical reaction parameters, stability considerations, and detailed experimental protocols relevant to the development of radiopharmaceuticals, antibody-drug conjugates (ADCs), and other targeted molecular agents.

The Core Chemistry: Thiol-Maleimide Michael Addition

The conjugation of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules is frequently achieved through a thiol-reactive derivative, most commonly DOTA-maleimide. The maleimide moiety contains a highly reactive carbon-carbon double bond within a five-membered ring, making it an excellent Michael acceptor.

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group (sulfhydryl) of a cysteine residue attacks one of the double-bonded carbons in the maleimide ring. This results in the formation of a stable, covalent thioether bond, securely linking the DOTA chelator to the target biomolecule.[1][2] This reaction is highly chemoselective for thiols, particularly within a specific pH range, which allows for the precise, site-specific modification of proteins.[3]

Caption: Thiol-Maleimide Michael Addition Reaction.

Key Parameters Influencing Conjugation Efficiency

The success of the DOTA-maleimide conjugation is highly dependent on several experimental parameters. Careful optimization of these factors is crucial for maximizing the yield of the desired conjugate while minimizing side reactions.

| Parameter | Recommended Condition | Rationale and Considerations | Expected Efficiency |

| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3] Above pH 7.5, maleimide hydrolysis increases significantly.[1] | High |

| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is faster at room temperature. Lower temperatures can be used to slow down the reaction and potentially minimize side reactions, but will require longer incubation times. | High |

| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | The reaction is generally rapid, but the optimal time can vary depending on the specific reactants and their concentrations. | Varies with reactants |

| Maleimide:Thiol Molar Ratio | 1:1 to 20:1 | A molar excess of the DOTA-maleimide is often used to drive the reaction to completion. A 1:1 molar ratio has been shown to yield high coupling efficiency (e.g., 93%) for some proteins.[4][5] A 10-20 fold excess is commonly recommended for antibody labeling.[6] | High |

| Buffer Composition | Phosphate, HEPES, or Borate buffers | Buffers should be free of extraneous thiols (e.g., dithiothreitol, DTT) and primary/secondary amines that could compete with the reaction. The buffer should be degassed to prevent re-oxidation of reduced thiols.[7] | N/A |

Stability and Side Reactions of the Thioether Linkage

While the thioether bond formed is generally stable, it is crucial to understand its potential liabilities, especially for in vivo applications.

Retro-Michael Reaction and Thiol Exchange

The Michael addition is a reversible reaction. Under physiological conditions, the thioether bond can undergo a retro-Michael reaction, leading to the dissociation of the DOTA-maleimide from the biomolecule. The released maleimide can then react with other thiol-containing molecules in the biological environment, such as glutathione (B108866) or serum albumin, leading to off-target effects and reduced efficacy of the conjugate.[3][8]

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This hydrolysis opens the ring to form a maleamic acid derivative, which is no longer reactive towards thiols. Therefore, it is critical to perform the conjugation within the optimal pH range and to use freshly prepared DOTA-maleimide solutions.[1]

Thiazine (B8601807) Rearrangement

A specific side reaction can occur when conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine. The N-terminal amine can act as a nucleophile and attack the succinimide (B58015) ring of the newly formed thioether conjugate. This leads to a rearrangement, forming a six-membered thiazine ring.[2][9] This side reaction is more prominent at neutral to basic pH and can be minimized by performing the conjugation at a more acidic pH (around 5.0) or by acetylating the N-terminal amine.[2]

References

- 1. broadpharm.com [broadpharm.com]

- 2. bachem.com [bachem.com]

- 3. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. Evaluation of maleimide derivative of DOTA for site-specific labeling of recombinant affibody molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 7. biotium.com [biotium.com]

- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Introduction: The Convergence of DOTA Chelators and Thiol Chemistry

An In-depth Technical Guide to DOTA-Thiol Applications in Preclinical Research

In the landscape of modern drug development, particularly in the realm of radiopharmaceuticals and targeted imaging agents, the ability to selectively conjugate molecules is paramount. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has established itself as the gold-standard chelator, capable of forming highly stable complexes with a wide array of diagnostic (e.g., 68Ga, 64Cu, 111In) and therapeutic (e.g., 177Lu, 90Y, 225Ac) radionuclides.[1][2][3] This stability is critical for preventing the in vivo release of radiometals, which could lead to off-target toxicity.[4]

The versatility of DOTA is unlocked through bifunctional derivatives, which act as a bridge between the radionuclide and a targeting biomolecule, such as a peptide or antibody.[5][6][7] Among the various conjugation strategies, those involving thiol (-SH) groups, typically from cysteine residues in proteins and peptides, offer a unique advantage: site-specificity. The relatively low natural abundance of free thiols in biomolecules allows for precise, stoichiometric control over the conjugation site, which is often difficult to achieve with more common amine-reactive methods that target multiple lysine (B10760008) residues.[1][8]

This guide provides a comprehensive technical overview of the synthesis, application, and preclinical evaluation of DOTA-conjugates utilizing thiol chemistry. It is intended for researchers, scientists, and drug development professionals engaged in creating novel targeted agents for imaging and therapy.

Core Methodologies: Thiol-Directed Bioconjugation

The term "this compound" in preclinical research primarily encompasses two strategic approaches:

-

Thiol-Reactive DOTA Derivatives : These are DOTA chelators functionalized with a group that specifically reacts with a free thiol on a biomolecule. The most common functionality is a maleimide (B117702) group, which undergoes a Michael addition reaction with a sulfhydryl group under mild conditions to form a stable thioether bond.[1][9][10] Other thiol-reactive moieties include vinyl sulfones.[9]

-

Thiol-Functionalized DOTA Derivatives : In this less common approach, the DOTA chelator itself bears a terminal thiol group. This functionality can be used to attach the chelator to a biomolecule through disulfide bond formation or by reacting with a compatible functional group on the targeting vector.[11] It is particularly relevant for conjugation to surfaces, such as gold nanoparticles, or for developing redox-sensitive probes.[12][13][14]

The ability to perform these conjugations site-specifically under mild conditions is crucial, especially for sensitive biomolecules whose bioactivity could be compromised by harsh reaction conditions typically required for radiolabeling.[10][15]

Experimental Workflow for Developing this compound Radiopharmaceuticals

The development of a targeted radiopharmaceutical using thiol conjugation follows a structured workflow from initial synthesis to preclinical evaluation. This process ensures the final agent is stable, specific, and effective for its intended application, whether for imaging or therapy.

Caption: General workflow for creating and evaluating a this compound radiopharmaceutical.

Applications in Preclinical Research

Targeted Radionuclide Imaging (PET/SPECT)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on positron-emitting radionuclides. Gallium-68 (68Ga) is a generator-produced radionuclide ideal for PET due to its short half-life and stable complexation with DOTA.[16][17][18] Thiol-specific conjugation allows for the creation of 68Ga-labeled tracers that can visualize and quantify the expression of specific cellular targets, such as receptors or integrins on cancer cells.[15]

A key advantage of this approach is the potential for a "pre-labeling" strategy. Here, the DOTA-maleimide chelator is first radiolabeled with 68Ga under the required harsh conditions (e.g., elevated temperature). The resulting radiolabeled complex is then conjugated to the thiol-containing biomolecule under mild, bio-friendly conditions (room temperature, physiological pH).[15] This protects the sensitive biomolecule from potential degradation.[10][15]

Targeted Radionuclide Therapy (TRT)

The same DOTA-biomolecule conjugate used for imaging can often be repurposed for therapy by simply swapping the diagnostic radionuclide for a therapeutic one, a concept known as "theranostics".[3][19] Beta-emitters like Lutetium-177 (177Lu) and Yttrium-90 (90Y) or alpha-emitters like Actinium-225 (225Ac) can be stably chelated by DOTA.[20][21][22]

Preclinical studies using DOTA-conjugates have demonstrated high and specific tumor uptake, leading to significant therapeutic effects in animal models.[20][23] The site-specific nature of thiol conjugation ensures a homogeneous product, which is critical for reliable dosimetry and predictable therapeutic outcomes.

The Theranostic Principle with DOTA-Conjugates

The power of DOTA-based agents lies in their ability to serve both diagnostic and therapeutic purposes by simply changing the chelated radiometal. This allows for patient screening, personalized dosimetry, and treatment monitoring with the same targeting molecule.

Caption: The theranostic paradigm using a single this compound conjugate.

Redox-Sensitive Magnetic Resonance Imaging (MRI)

A unique application involves DOTA derivatives functionalized with a terminal thiol group. When chelated with Gadolinium(III) (Gd), these complexes can serve as MRI contrast agents. Gd-DOTA-thiol complexes have been designed to bind reversibly to the Cys34 site of human serum albumin (HSA) via a disulfide linkage.[11][13] This binding is sensitive to the local redox environment; the presence of competing endogenous thiols like homocysteine or glutathione (B108866) can displace the contrast agent.[13][14] This property has been exploited in preclinical tumor models to non-invasively assess tumor redox status and to monitor the effects of redox-active anticancer drugs.[13][14]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various preclinical studies involving DOTA-conjugated radiopharmaceuticals.

Table 1: Radiochemical Yields and Purity

| DOTA-Conjugate Type | Radionuclide | Radiochemical Yield / Purity | Reference |

| Peptide-DOTA Conjugates | 68Ga | 96-99% | [8] |

| DOTA-Rituximab | 177Lu / 90Y | 98-100% | [21] |

| DOTA-Mal-RGD | 68Ga | >90% | [10] |

| DOTA-Mal-FA | 68Ga | >85% | [10] |

| DOTA-Peptide 2 | 177Lu | >97% | [24] |

| DOTA-Ahx-VGB3 | 68Ga | >98% | [17] |

Table 2: In Vivo Tumor Uptake and Biodistribution (%ID/g)

%ID/g = Percentage of Injected Dose per gram of tissue. Data are representative values (mean ± SD where available).

| Radiopharmaceutical | Tumor Model | Tumor Uptake (%ID/g) | Time (p.i.) | Key Organ Uptake (%ID/g) | Reference |

| [225Ac]Ac-DOTA-JR11 | H69 (NET) | 7.7 ± 0.9 | 4 h | Kidney: 3.9 ± 0.5, Liver: 1.8 ± 0.2 | [20] |

| [68Ga]Ga-DOTA-RGD | MGC-803 (Gastric) | 8.30 ± 0.92 | 3 h | Kidney: ~2.0, Liver: ~1.5 | [15] |

| [68Ga]Ga-DOTA-FA | SKOV-3 (Ovarian) | 13.36 ± 2.86 | 3 h | Kidney: 5.56 ± 1.40, Liver: ~2.0 | [15] |

| [177Lu]Lu-DOTA-(SCN)-Rituximab | Raji (Lymphoma) | 9.3 ± 1.0 | 72 h | Blood: 6.0 ± 0.9, Liver: ~6.0 | [21] |

| [68Ga]Ga-DOTA-Ahx-VGB3 | 4T1 (Breast) | 1.51 ± 0.22 | 30 min | Kidney: ~15.0, Liver: ~1.8 | [17] |

| [177Lu]Lu-DOTA-Peptide 2 | HT-29 (Colorectal) | 10.89 | 4 h | Kidney: 17.1, Liver: 1.1 | [24] |

| chCE7agl-[(DOTA)5-decalysine)]2 | SKOV3ip (Ovarian) | 49.9 ± 3.1 | 48 h | Blood: 11.7 ± 1.4, Liver: 5.8 ± 0.7 | [25] |

Detailed Experimental Protocols

Protocol 1: Conjugation of DOTA-Maleimide to a Thiol-Containing Peptide

This protocol describes a typical procedure for conjugating a maleimide-functionalized DOTA chelator to a peptide containing a free cysteine residue.

-

Peptide Preparation : Dissolve the thiol-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.4. To prevent disulfide bond formation, a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be added in a 10-fold molar excess.[2]

-

Chelator Preparation : Prepare a stock solution of the DOTA-maleimide derivative (e.g., maleimido-mono-amide-DOTA) in an organic co-solvent like DMSO.[2]

-

Conjugation Reaction : Add the DOTA-maleimide solution to the peptide solution. A molar ratio of 10:1 (chelator:peptide) is often used to drive the reaction to completion.[2] Allow the reaction to proceed at room temperature for 1-2 hours.

-

Quenching : The reaction can be quenched by adding a small molecule thiol, such as L-cysteine, to react with any excess maleimide groups.

-

Purification : Purify the resulting DOTA-peptide conjugate from unreacted starting materials and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization : Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Protocol 2: Radiolabeling of a DOTA-Conjugate with Gallium-68

This protocol is based on a common method for labeling DOTA-peptides with 68Ga eluted from a 68Ge/68Ga generator.[16][18][26]

-

Generator Elution : Elute 68GaCl3 from the generator using 0.1 M HCl.

-

68Ga Purification/Concentration (Cation Exchange Method) :

-

Labeling Reaction :

-

Prepare a reaction vial containing 25-35 nmol of the DOTA-peptide conjugate dissolved in a sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5).[16]

-

To prevent radiolysis, a radical scavenger like ascorbic acid can be added.[16]

-

Add the eluted 68Ga3+ to the reaction vial.

-

Heat the reaction mixture at 85-95 °C for 5-10 minutes.[16]

-

-

Final Formulation :

-

After cooling, neutralize the final product with a phosphate (B84403) buffer.

-

Pass the solution through a 0.22 µm sterile filter for administration.

-

-

Quality Control :

-

Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or radio-HPLC. The RCP should typically be >95%.

-

Measure the pH of the final product to ensure it is suitable for injection.

-

Conclusion and Future Directions

The use of thiol-based conjugation chemistry provides a robust and site-specific method for developing DOTA-based agents for preclinical research. This approach enables the creation of well-defined, homogeneous radiopharmaceuticals and imaging probes. The ability to use the same DOTA-conjugate for both diagnostic imaging and targeted radionuclide therapy under the theranostic paradigm is a particularly powerful tool for developing personalized cancer treatments.[19] Future research will likely focus on developing novel thiol-reactive DOTA derivatives with improved reaction kinetics and in vivo stability, as well as expanding the library of thiol-containing biomolecules to target a wider array of diseases.[9][27] The continued refinement of these techniques promises to accelerate the translation of novel targeted agents from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabeling of Nanoparticles and Polymers for PET Imaging [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DOTA-Thiol_TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DOTA derivatives for site-specific biomolecule-modification via click chemistry: synthesis and comparison of reaction characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thno.org [thno.org]

- 10. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tumor Xenograft Response to Redox-Active Therapies Assessed by Magnetic Resonance Imaging Using a Thiol-Bearing DOTA Complex of Gadolinium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tumor Xenograft Response to Redox-Active Therapies Assessed by Magnetic Resonance Imaging Using a Thiol-Bearing DOTA Complex of Gadolinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for Facile Labeling of a Variety of Thiol-Containing Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Preclinical PET Imaging of NTSR-1-Positive Tumors with 64Cu- and 68Ga-DOTA-Neurotensin Analogs and Therapy with an 225Ac-DOTA-Neurotensin Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. brieflands.com [brieflands.com]

- 22. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 24. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DOTA-Functionalized Polylysine: A High Number of DOTA Chelates Positively Influences the Biodistribution of Enzymatic Conjugated Anti-Tumor Antibody chCE7agl - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 27. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Principles of Thiol-Reactive Chelating Agents, Featuring DOTA Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles of bifunctional chelating agents, with a specific focus on thiol-reactive DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives. These reagents are pivotal in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. We will delve into the core chemistry, present key quantitative data, detail established experimental protocols, and illustrate the logical workflows for their use in modern medicine.

Core Concepts of DOTA and Bifunctional Chelators

DOTA is a macrocyclic chelator renowned for its exceptional ability to form highly stable and kinetically inert complexes with a wide array of metal ions, particularly trivalent lanthanides (like ¹⁷⁷Lu) and other medically relevant radionuclides (e.g., ⁶⁸Ga, ⁸⁹Zr, ²²⁵Ac).[1][2][3] This remarkable stability is crucial for in vivo applications, as it prevents the premature release of the radioactive metal, which could lead to off-target toxicity and diminished efficacy.[4]

The core structure of DOTA consists of a 12-membered tetraaza ring (cyclen) with four carboxylate arms that coordinate the metal ion.[5] In its complexes with lanthanides, DOTA typically acts as an octadentate ligand, binding the metal through its four nitrogen atoms and four carboxylate groups.[5]

Bifunctional DOTA derivatives are engineered to serve as a bridge between the radioactive metal ion and a targeting biomolecule, such as a peptide, antibody, or small molecule.[6] This is achieved by modifying one of the carboxylate arms (or the macrocyclic backbone) with a reactive functional group that can form a stable covalent bond with the biomolecule.

The Principle of Thiol-Reactive Conjugation

For the purposes of this guide, "DOTA-Thiol" refers to a DOTA derivative equipped with a thiol-reactive functional group, designed for site-specific conjugation to cysteine residues on a biomolecule. The most prevalent method for this is the thiol-maleimide reaction .

The maleimide (B117702) group contains an electron-deficient carbon-carbon double bond that readily and selectively reacts with the sulfhydryl (thiol) group of a cysteine residue via a Michael addition mechanism.[7][8] This reaction is highly efficient and proceeds under mild, physiological conditions (typically pH 6.5-7.5), forming a stable thioether bond.[9] The reaction is approximately 1,000 times faster with thiols than with amines at neutral pH, granting it high chemoselectivity.[8][9]

The use of a thiol-reactive DOTA derivative allows for the site-specific labeling of biomolecules.[10] Since cysteine is a relatively rare amino acid, a single cysteine can be engineered into a protein or peptide sequence at a precise location, ensuring a homogenous product with a well-defined chelator-to-protein ratio.[10]

Quantitative Data: Stability of DOTA Complexes

The efficacy of a DOTA-based radiopharmaceutical is fundamentally linked to the stability of the metal-chelator complex. This is quantified by the thermodynamic stability constant (log K). A higher log K value indicates a more stable complex.

| Metal Ion | Chelator | Log K Value | Conditions | Reference(s) |

| Gd³⁺ | DOTA | ~25.6 | - | [11] |

| Lu³⁺ | DOTA | 29.2 ± 0.2 | 20 °C, 1 M NaCl | [12] |

| Y³⁺ | DOTA | ~24.9 | - | [11] |

| ¹¹¹In³⁺ | DOTA | ~23.9 | - | [11] |

| ⁶⁸Ga³⁺ | DOTA | ~21.3 | - | [3] |

| ²²⁵Ac³⁺ | DOTA | High | Qualitatively High | [5] |

| Cu²⁺ | DOTA | 22.31 | 298.0 K; I = 0.10 M | [13] |

| Zn²⁺ | DOTA | 20.98 | 298.0 K; I = 0.10 M | [13] |

| Pb²⁺ | DOTA | 25.3 ± 0.1 | 298 K, I = 0.1 M NaCl | [14] |

Note: Stability constants can vary significantly based on experimental conditions such as temperature, pH, and ionic strength. The values presented are for comparative purposes.

Experimental Protocols

The development of a DOTA-conjugated radiopharmaceutical involves three key stages: conjugation of the chelator to the biomolecule, radiolabeling with the desired metal ion, and quality control.

Protocol for Conjugation of Maleimide-DOTA to a Cysteine-Containing Peptide

This protocol provides a general procedure for conjugating a DOTA derivative featuring a maleimide group to a peptide with an engineered cysteine residue.

Materials:

-

Cysteine-containing peptide

-

Maleimide-DOTA derivative (e.g., DOTA-tris(acid)-amido-dPEG®₁₁-Maleimide)

-